7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one
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Overview
Description
7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core with two substituted phenoxy groups, making it a molecule of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Mode of Action
It is suggested that it might interact with hormones in the body . It is hypothesized that this compound might alter the breakdown of hormones, potentially leading to an increase in testosterone . This interaction could lead to changes in muscle growth and athletic performance .
Biochemical Pathways
The compound’s potential interaction with hormones suggests it may influence endocrine pathways
Result of Action
It is suggested that the compound might cause an increase in testosterone, which could potentially lead to muscle growth . More research is needed to confirm these effects and to understand any other potential impacts at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the 2-chlorobenzyl and 2-methoxyphenoxy groups is usually carried out through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.
Final Coupling: The final step involves coupling the substituted phenoxy groups to the chromen-4-one core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 7-((2-chlorobenzyl)oxy)-3-(2-hydroxyphenoxy)-4H-chromen-4-one
- 7-((2-chlorobenzyl)oxy)-3-(2-ethoxyphenoxy)-4H-chromen-4-one
- 7-((2-chlorobenzyl)oxy)-3-(2-methylphenoxy)-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 7-((2-chlorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. The presence of the 2-methoxyphenoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO5/c1-26-19-8-4-5-9-20(19)29-22-14-28-21-12-16(10-11-17(21)23(22)25)27-13-15-6-2-3-7-18(15)24/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISVZWABHPGJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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